molecular formula C9H12N2O B012084 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one CAS No. 103686-53-9

2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Cat. No.: B012084
CAS No.: 103686-53-9
M. Wt: 164.2 g/mol
InChI Key: GXMMBUXEXIWEIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SQ-34676 involves several steps. The regioselective reaction of cyclopentadiene with benzyl chloromethyl ether in the presence of a chiral catalyst, followed by hydroxylation, yields a cyclopenten-1-ol derivative. This intermediate is then epoxidized, protected, and condensed with 6-O-benzylguanine to form a guanine derivative. Subsequent protection, oxidation, and methylene formation steps lead to the final product .

Industrial Production Methods

Industrial production of SQ-34676 follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

SQ-34676 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various protected and unprotected intermediates that are crucial for the final synthesis of SQ-34676 .

Scientific Research Applications

SQ-34676 has a wide range of scientific research applications:

Mechanism of Action

SQ-34676 exerts its effects by inhibiting the reverse transcriptase enzyme of the hepatitis B virus. It is incorporated into the viral DNA, leading to chain termination and preventing further viral replication. Additionally, it inhibits lysine-specific demethylase 5B, which plays a role in tumor suppression and drug resistance in certain cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SQ-34676 is unique due to its high potency and selectivity against the hepatitis B virus. It has a higher genetic barrier to resistance compared to other nucleoside analogues, making it a preferred choice for long-term antiviral therapy .

Biological Activity

2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine ring substituted with a propanone moiety. This unique structure contributes to its reactivity and biological activity.

Molecular Formula : C10_{10}H12_{12}N2_2O

Molecular Weight : 176.22 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been reported to modulate enzyme activities and receptor functions, leading to various cellular responses:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Binding : It has potential interactions with receptors that regulate physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological properties:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL
Pseudomonas aeruginosa0.030 mg/mL

Antiviral Properties

The compound is also being investigated for its antiviral potential. Preliminary studies suggest it may inhibit viral replication in vitro, although further research is needed to confirm these findings.

Anticancer Potential

Research has indicated that this compound may exhibit cytotoxic effects on cancer cell lines. Notably, it has shown promise against A2780 ovarian cancer cells with an IC50_{50} value of approximately 19.5 μM.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various pyrimidine derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against S. aureus and E. coli .
  • Antiviral Screening : In a screening for antiviral activity against Hepatitis B virus (HBV), derivatives similar to this compound showed promising results in inhibiting viral replication .
  • Cytotoxicity in Cancer Cells : A comparative study involving multiple pyrimidine derivatives highlighted the cytotoxic effects of this compound on A2780 cells, indicating its potential as an anticancer agent .

Properties

IUPAC Name

2,2-dimethyl-1-pyrimidin-5-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-9(2,3)8(12)7-4-10-6-11-5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMMBUXEXIWEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545797
Record name 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103686-53-9
Record name 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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